[1-(2-Methylphenyl)cyclopropyl]methanol

Catalog No.
S13086691
CAS No.
886366-30-9
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2-Methylphenyl)cyclopropyl]methanol

CAS Number

886366-30-9

Product Name

[1-(2-Methylphenyl)cyclopropyl]methanol

IUPAC Name

[1-(2-methylphenyl)cyclopropyl]methanol

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3

InChI Key

VSMRMQXNYPEPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC2)CO

[1-(2-Methylphenyl)cyclopropyl]methanol is a chemical compound characterized by its unique cyclopropyl structure attached to a 2-methylphenyl group. Its molecular formula is C14H20OC_{14}H_{20}O, and it has a molecular weight of approximately 204.31 g/mol. The compound features a cyclopropane ring, which contributes to its distinctive reactivity and biological properties. The InChI key for this compound is UZOWXEWLIYICIH-FPMFFAJLSA-N, facilitating its identification in chemical databases.

Typical of alcohols and cyclopropanes, including:

  • Dehydration: Formation of alkenes under acidic conditions.
  • Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
  • Substitution Reactions: The hydroxyl group can be replaced by halides or other nucleophiles.

These reactions are significant for synthesizing derivatives with potentially enhanced biological activity or different physical properties.

Research indicates that compounds related to [1-(2-Methylphenyl)cyclopropyl]methanol may exhibit antifungal and antibacterial properties. The mechanism of action often involves disrupting cellular membranes or interfering with metabolic pathways in microorganisms. Specific studies have shown that cyclopropyl-containing compounds can enhance the efficacy of existing antifungal agents against pathogens like Botrytis cinerea and Colletotrichum gloeosporioides .

Several methods have been developed for synthesizing [1-(2-Methylphenyl)cyclopropyl]methanol:

  • Cyclopropanation: Utilizing diazo compounds to introduce the cyclopropane ring onto aromatic substrates.
  • Grignard Reactions: Reacting organomagnesium halides with carbonyl compounds to form alcohols.
  • Biocatalytic Methods: Employing enzymes such as lipases for asymmetric synthesis, yielding high enantiomeric excess .

These methods highlight the versatility and potential for optimizing yields and selectivity in producing this compound.

[1-(2-Methylphenyl)cyclopropyl]methanol has several applications, primarily in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use in developing antifungal agents.
  • Flavor and Fragrance Industry: Due to its aromatic properties, it may be utilized in creating specific scents.

Studies on the interactions of [1-(2-Methylphenyl)cyclopropyl]methanol with biological systems indicate its potential as a bioactive agent. Interaction with enzymes and receptors has been explored to understand its pharmacodynamics better. For instance, the compound may modulate enzyme activity related to metabolic pathways in fungi, enhancing the effectiveness of antifungal treatments .

Several compounds share structural similarities with [1-(2-Methylphenyl)cyclopropyl]methanol, including:

Compound NameMolecular FormulaKey Characteristics
1-Methyl-2-(1-phenylethyl)cyclopropylmethanolC13H18OExhibits similar structural features but different substituents affecting reactivity
1-(4-methylphenyl)cyclopropylmethanolC14H20OSimilar cyclopropane structure; potential differences in biological activity
1-(4-chlorophenyl)cyclopropylmethanolC10H11ClOContains a halogen substituent, which may influence pharmacological properties

The uniqueness of [1-(2-Methylphenyl)cyclopropyl]methanol lies in its specific methyl substitution on the phenyl ring, which can significantly alter its chemical behavior and biological interactions compared to these similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

162.104465066 g/mol

Monoisotopic Mass

162.104465066 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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